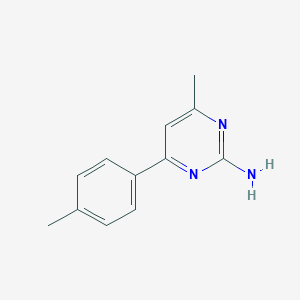

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

Descripción general

Descripción

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

The synthesis of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine typically involves several steps:

Starting Materials: The synthesis begins with benzylidene acetones and ammonium thiocyanates.

Ring Closure: The initial step involves the formation of pyrimidine-thiones by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.

Aromatization: The heterocyclic ring is then aromatized in boiling xylene in the presence of sulfur.

Methylation: The resulting compound undergoes S-methylation to form methylsulfonyl derivatives.

Final Product: The final step involves the formation of guanidines with suitable amines to yield this compound.

Análisis De Reacciones Químicas

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines.

Aplicaciones Científicas De Investigación

Synthesis of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

The compound can be synthesized through several methods, often involving the reaction of substituted anilines with pyrimidine derivatives. The synthesis typically includes:

- Condensation Reactions : Utilizing 4-methylphenylamine and appropriate pyrimidine precursors under acidic or basic conditions.

- Palladium-Catalyzed Reactions : Employing cross-coupling techniques such as Suzuki or Sonogashira reactions to form carbon-carbon bonds between aromatic compounds and pyrimidines .

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. These compounds are often evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

- Tyrosine Kinase Inhibitors : This compound serves as an important intermediate in the synthesis of potent tyrosine kinase inhibitors like imatinib and nilotinib, which are used in treating chronic myeloid leukemia (CML) and other malignancies .

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound can act as inhibitors for various enzymes:

- β-glucuronidase Inhibition : Certain modifications of the pyrimidine structure enhance its ability to inhibit β-glucuronidase, an enzyme implicated in cancer metastasis. The structure-activity relationship (SAR) studies reveal that specific substituents on the phenyl ring significantly affect inhibition potency .

Case Study: Synthesis and Activity Evaluation

In a study published by MDPI, a series of 2-aminopyrimidine derivatives were synthesized and evaluated for their biological activity. Among these, compounds similar to this compound showed promising results against specific cancer cell lines. The docking studies suggested that the orientation of the phenyl substituent plays a crucial role in binding affinity to target proteins .

Case Study: Pharmaceutical Development

A patent application highlighted the use of this compound as an intermediate in developing drugs targeting Bcr-Abl tyrosine kinase pathways. The synthesis methods outlined include various palladium-catalyzed reactions that optimize yield and purity, demonstrating its relevance in pharmaceutical manufacturing processes .

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors:

Comparación Con Compuestos Similares

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds:

Actividad Biológica

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methyl group and a 4-methylphenyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Molecular Formula

- Chemical Formula : C11H13N3

- Molecular Weight : 189.24 g/mol

Antimicrobial Properties

Research indicates that derivatives of 2-aminopyrimidines, including this compound, exhibit notable antimicrobial activity. A study highlighted that certain pyrimidine derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

The compound's structural features may contribute to its antitumor properties. In vitro studies have demonstrated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Disruption of Cell Cycle : By stabilizing microtubules or interfering with DNA synthesis, these compounds can halt the progression of cancer cells through the cell cycle .

Study on Antimicrobial Activity

A study conducted on a series of pyrimidine derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Evaluation of Antitumor Effects

In another research effort, a group of pyrimidine derivatives including the target compound was screened for cytotoxicity against several cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways. The study reported IC50 values ranging from 0.5 to 5 µM across different cell lines, showcasing its potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound

Propiedades

IUPAC Name |

4-methyl-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBWKSCJYDDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.